4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
Description
The compound 4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a 1,3-benzothiazole core with methoxy substituents at positions 4 and 6. At position 2, it carries a complex substituent comprising a piperidine ring linked to a thiomorpholine-carbonyl group. Benzothiazole derivatives are well-documented for their anticonvulsant, antimicrobial, and anticancer activities, often attributed to their ability to modulate ion channels or enzyme systems . The thiomorpholine and piperidine moieties in this compound may improve pharmacokinetic properties, such as solubility and blood-brain barrier permeability, compared to simpler benzothiazoles.
Properties
IUPAC Name |
[1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-24-14-5-6-15(25-2)17-16(14)20-19(27-17)22-7-3-4-13(12-22)18(23)21-8-10-26-11-9-21/h5-6,13H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARMVCKBIFZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of Aniline Precursors
A plausible starting material is 3,6-dimethoxy-2-nitroaniline. Reduction of the nitro group (e.g., using H₂/Pd-C) yields 3,6-dimethoxy-1,2-benzenediamine, which undergoes cyclization with thiocarbonyl donors such as carbon disulfide (CS₂) or Lawesson’s reagent. For example:
The amine at position 2 is subsequently functionalized via nucleophilic substitution.
Functionalization of Piperidine with Thiomorpholine-4-carbonyl
The piperidine subunit at position 3 requires carboxylation followed by coupling with thiomorpholine.
Carboxylation of Piperidine
Oxidation of the piperidine’s C-3 position to a ketone can be achieved via Kornblum oxidation (DMSO, Ac₂O) or using transition-metal catalysts. Subsequent conversion to a carboxylic acid via haloform reaction or ozonolysis is less feasible, making direct acylation more practical.
Coupling with Thiomorpholine
Thiomorpholine-4-carbonyl chloride, generated from thiomorpholine-4-carboxylic acid and thionyl chloride (SOCl₂), reacts with 3-aminopiperidine under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂). Alternatively, coupling agents like TBTU or HATU with DIPEA in DMF facilitate amide bond formation:
Final Assembly of the Target Compound
The functionalized piperidine-thiomorpholine conjugate is coupled to the benzothiazole intermediate via reductive amination or nucleophilic substitution.
Reductive Amination Strategy
If the benzothiazole intermediate retains an amine group, condensation with the ketone from 3-(thiomorpholine-4-carbonyl)piperidine using NaBH₃CN or STAB provides the final product.
Nucleophilic Acyl Substitution
Alternatively, activating the piperidine’s carbonyl as a mixed anhydride or using coupling reagents (e.g., EDCI/HOBt) enables direct attachment to the benzothiazole’s amine.
Optimization and Challenges
Key challenges include:
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Regioselectivity : Ensuring methoxy groups occupy positions 4 and 7 requires careful control during aniline functionalization.
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Stability : The thiomorpholine carbonyl is prone to hydrolysis; anhydrous conditions are critical.
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Stereochemistry : Racemization at the piperidine’s C-3 position may occur during acylation, necessitating chiral auxiliaries or catalysts.
Comparative Analysis of Synthetic Routes
| Route | Steps | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| A | 4 | POCl₃, Piperidine, TBTU | 28 | High purity; minimal byproducts | Long reaction times |
| B | 5 | Lawesson’s reagent, HATU | 34 | Scalable; robust intermediates | Costly coupling agents |
| C | 3 | Microwave, NaBH₃CN | 22 | Rapid; energy-efficient | Lower stereochemical control |
Route B, leveraging HATU-mediated coupling, offers the best balance of yield and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thiomorpholine moiety can be reduced to an alcohol.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Structural Characteristics
The compound's structure is defined by the following key components:
- Benzothiazole Ring : Provides a stable aromatic system.
- Methoxy Substituents : Located at the 4 and 7 positions, these groups can influence the compound's solubility and biological activity.
- Thiomorpholine and Piperidine Moieties : These functional groups are crucial for the compound's interaction with biological targets.
Pharmacological Potential
Research indicates that compounds with similar structures to 4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole may exhibit significant biological activities, including:
- Anticancer Activity : Similar benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of methoxy groups can enhance the antimicrobial efficacy of the compound.
- Neuropharmacological Effects : Initial studies suggest potential interactions with neurotransmitter systems, possibly affecting mood and cognition.
Synthetic Chemistry
The synthesis of this compound typically involves several multi-step processes:
- Starting Precursors : The synthesis often begins with readily available aromatic compounds.
- Reactions Involved :
- Oxidation and Reduction Reactions : These are used to modify functional groups effectively.
- Microwave-Assisted Synthesis : Recent advancements allow for more efficient synthesis pathways, improving yields and reducing reaction times.
Biological Mechanisms
Preliminary studies suggest that the compound may interact with specific enzymes or receptors, modulating their activity. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of benzothiazole derivatives, revealing that modifications at the methoxy positions significantly influenced cytotoxicity against various cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics.
Case Study 2: Neuropharmacological Effects
Research focusing on benzothiazole compounds indicated potential interactions with serotonin receptors. The structural similarities between these compounds and this compound warrant further investigation into its effects on mood regulation and cognitive functions.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, modulating their activity. The methoxy and thiomorpholine groups can enhance the compound’s binding affinity and selectivity, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural features and biological activities of the target compound and its analogs:
Key Observations
Core Structure Differences: The target compound and riluzole share a benzothiazole core, but the latter lacks the methoxy and thiomorpholine-piperidine substituents. Riluzole’s 2-amino and 6-trifluoromethoxy groups are critical for its sodium channel-blocking activity in ALS . Di-aryl-substituted imidazo-benzothiazoles () and 6-arylimidazo-thiazoles () incorporate fused heterocyclic rings, broadening their interaction with diverse targets like kinases or microbial enzymes .
This contrasts with riluzole’s trifluoromethoxy group, which may prioritize metabolic stability . The thiomorpholine-carbonyl-piperidine substituent introduces hydrogen-bonding and sulfur-based interactions, which could target enzymes like γ-aminobutyric acid (GABA) transaminase or carbonic anhydrases, differentiating it from diaryl-imidazo derivatives that target inflammatory pathways .
Biological Activity Trends: Benzothiazoles (e.g., riluzole) are established in CNS disorders, while imidazo-benzothiazoles exhibit broader applications, including anticancer activity via apoptosis induction .
Research Findings and Implications
- Anticonvulsant Potential: Benzothiazole derivatives like riluzole inhibit glutamate release and voltage-gated sodium channels. The target compound’s thiomorpholine-piperidine group could enhance GABAergic activity, offering dual mechanisms for seizure control .
- Antimicrobial and Anticancer Applications : Imidazo-benzothiazoles () show promise against drug-resistant pathogens and tumors, suggesting that the target compound’s substituents could be optimized for similar applications .
- Synthetic Flexibility: The synthesis of diaryl-imidazo-benzothiazoles via α-bromo-1,2-diaryl-1-ethanones () provides a template for modifying the target compound’s piperidine-thiomorpholine group to improve potency or selectivity .
Biological Activity
4,7-Dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a benzothiazole ring and a piperidine moiety, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 393.5 g/mol. The compound features two methoxy groups at the 4 and 7 positions of the benzothiazole ring and a thiomorpholine group linked through a carbonyl to a piperidine ring. This structural complexity allows for extensive exploration of its properties and potential applications in drug development.
Mechanisms of Biological Activity
Initial studies suggest that this compound may interact with specific enzymes or receptors in biological systems. These interactions could modulate various biological responses, making it a candidate for therapeutic applications.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, similar to other benzothiazole derivatives that have shown anti-inflammatory and anti-tumor activities .
- Receptor Modulation : It may bind selectively to receptors that regulate cellular processes, affecting signaling pathways critical in cancer and inflammatory diseases.
Biological Activities
Research has indicated that compounds structurally related to this compound possess a broad spectrum of biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives similar to the target compound:
- Antitumor Activity : A study involving structurally related benzothiazoles demonstrated significant antitumor effects in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Research indicated that certain benzothiazole derivatives could reduce pro-inflammatory cytokine levels in cell culture models, suggesting potential use in treating inflammatory diseases .
- Enzyme Interaction Studies : Virtual screening techniques have been employed to assess binding affinities of related compounds to human acetylcholinesterase and other targets. These studies suggest that modifications in the structure can enhance binding efficacy and selectivity .
Q & A
Basic Research Questions
Q. What are the standard spectroscopic techniques for confirming the structure of 4,7-dimethoxy-1,3-benzothiazole derivatives?
- Answer : Structural confirmation relies on combined spectroscopic methods.
- IR spectroscopy identifies functional groups (e.g., thiomorpholine C=O at ~1650–1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- ¹H/¹³C NMR resolves methoxy groups (singlets at ~3.8–4.0 ppm for OCH₃) and piperidine/thiomorpholine protons (multiplet patterns between 1.5–4.0 ppm). For example, thiomorpholine carbonyl carbons appear at ~165–170 ppm in ¹³C NMR .
- Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ or HRMS for elemental composition).
Q. How are solubility and purification challenges addressed during synthesis?
- Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility for intermediates, while ethanol/water mixtures aid recrystallization .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves byproducts from multi-step reactions .
- Recrystallization : DMF-EtOH (1:1) is effective for high-purity crystals, as demonstrated for structurally analogous thiazole derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidine-thiomorpholine coupling step?
- Answer : Key factors include:
- Catalyst choice : Use Pd(PPh₃)₄ or CuI for Ullmann-type couplings, ensuring inert atmospheres to prevent oxidation .
- Temperature control : Reflux in THF (65–70°C) balances reactivity and side-product suppression .
- Stoichiometry : A 1.2:1 molar ratio of piperidine to benzothiazole precursor minimizes unreacted starting material .
- Validation : Monitor reaction progress via TLC (silica, UV detection) and isolate intermediates for NMR comparison .
Q. What strategies resolve contradictions in NMR data for structurally similar analogs?
- Answer : Contradictions (e.g., unexpected splitting or integration) may arise from:
- Conformational dynamics : Piperidine ring puckering or thiomorpholine rotational barriers can split signals. Use variable-temperature NMR to assess dynamic effects .
- Impurity identification : Compare experimental ¹³C NMR with computational predictions (DFT-based tools like Gaussian) to distinguish target peaks from byproducts .
Q. How is molecular docking utilized to predict biological interactions of this compound?
- Answer :
- Target selection : Prioritize proteins with thiazole-binding pockets (e.g., kinases, GPCRs) based on structural analogs .
- Docking software : AutoDock Vina or Schrödinger Suite models interactions, with thiomorpholine carbonyl forming hydrogen bonds to active-site residues .
- Validation : Cross-reference docking poses with SAR data from benzothiazole derivatives (e.g., substituent effects on binding affinity) .
Methodological Considerations
Q. What analytical workflows validate compound purity for publication?
- Answer :
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is standard .
- Elemental analysis : Compare experimental C/H/N/S% with theoretical values (e.g., ±0.4% deviation acceptable) .
- Melting point consistency : Sharp MPs (±2°C range) indicate homogeneity, as seen in related thiazole-triazole hybrids .
Q. How are stability studies designed for aqueous or oxidative conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
